butyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the reaction of 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with butylamine to form the corresponding amide. This intermediate is then esterified with 4-hydroxybenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally benign catalysts like onion extract, have also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting various analytes.
Medicine: Explored for its anticancer, antimicrobial, and antidiabetic activities.
Industry: Utilized in the development of new materials and sensors
Mechanism of Action
The mechanism of action of BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as a fluorescent chemosensor, it binds to analytes through non-covalent interactions, leading to changes in its fluorescence properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4H-Chromene: Shares the chromene scaffold but lacks the butyl and benzoate groups.
2H-Chromene: Similar structure but differs in the position of the double bond.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.
Uniqueness
BUTYL 4-(5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and benzoate groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H23NO5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
butyl 4-[(5,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H23NO5/c1-4-5-10-28-23(27)16-6-8-17(9-7-16)24-22(26)20-13-18(25)21-15(3)11-14(2)12-19(21)29-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,26) |
InChI Key |
XTYVJASMNQMOQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C |
Origin of Product |
United States |
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